molecular formula C10H10N2O3 B12329450 5,6-dimethoxy-6H-quinazolin-4-one

5,6-dimethoxy-6H-quinazolin-4-one

Cat. No.: B12329450
M. Wt: 206.20 g/mol
InChI Key: SNXOAMPGDQKAPJ-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-6H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure consists of a quinazoline core with methoxy groups at the 5 and 6 positions, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethoxy-6H-quinazolin-4-one typically involves the reaction of 2-aminobenzamides with orthoesters in the presence of acetic acid. This method allows for the formation of the quinazolinone ring system through a cyclization process . Another approach involves the use of o-vanillin as a starting material, which undergoes nitration, saponification, and methylation to yield the desired product .

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions used in laboratory synthesis. This includes controlling the temperature, reaction time, and reagent concentrations to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethoxy-6H-quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce halogenated or alkylated quinazolinones .

Scientific Research Applications

5,6-Dimethoxy-6H-quinazolin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-6H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, quinazolinone derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . The methoxy groups at the 5 and 6 positions may enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Uniqueness: 5,6-Dimethoxy-6H-quinazolin-4-one is unique due to the specific placement of methoxy groups at the 5 and 6 positions. This structural feature can influence its chemical reactivity, biological activity, and potential therapeutic applications. The compound’s ability to undergo various chemical reactions and its broad range of scientific research applications further highlight its uniqueness and importance in the field of medicinal chemistry .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

5,6-dimethoxy-6H-quinazolin-4-one

InChI

InChI=1S/C10H10N2O3/c1-14-7-4-3-6-8(9(7)15-2)10(13)12-5-11-6/h3-5,7H,1-2H3

InChI Key

SNXOAMPGDQKAPJ-UHFFFAOYSA-N

Canonical SMILES

COC1C=CC2=NC=NC(=O)C2=C1OC

Origin of Product

United States

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